REACTION_SMILES
|
[CH2:11]1[CH2:12][CH2:13][NH:14][CH2:15]1.[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH:1](=[CH2:2])[c:3]1[cH:4][cH:5][c:6]([CH2:7][Cl:8])[cH:9][cH:10]1>>[CH:1](=[CH2:2])[c:3]1[cH:4][cH:5][c:6]([CH2:7][N:14]2[CH2:13][CH2:12][CH2:11][CH2:15]2)[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCNC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cc1ccc(CCl)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
C=Cc1ccc(CN2CCCC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |